CID 156588520
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Overview
Description
The compound with the identifier “CID 156588520” is a chemical entity cataloged in the PubChem database
Chemical Reactions Analysis
CID 156588520 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 156588520 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it could be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of CID 156588520 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
CID 156588520 can be compared with other similar compounds to highlight its unique properties Similar compounds may include those with similar chemical structures or functional groups
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new possibilities for its use.
Properties
CAS No. |
1459687-96-7 |
---|---|
Molecular Formula |
C16H14N4NaO3S |
Molecular Weight |
365.4 g/mol |
InChI |
InChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22); |
InChI Key |
PZAVJBGKAKTZOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3.[Na] |
Origin of Product |
United States |
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